molecular formula C12H13NO B8543991 2-(6-Methoxyindan-1-yl)acetonitrile

2-(6-Methoxyindan-1-yl)acetonitrile

Cat. No. B8543991
M. Wt: 187.24 g/mol
InChI Key: LCBMTXZTEDATHA-UHFFFAOYSA-N
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Patent
US04833169

Procedure details

12.8 g (50 mmol) of methanesulphonic acid (6-methoxyindan-1-ylmethyl) ester and 3.7 g (75 mmol) of sodium cyanide are dissolved in 70 ml of dimethyl sulphoxide and heated at 80° for 6 hours. The reaction mixture is poured onto 200 ml of ice-water and extracted three times by shaking with 100 ml of toluene each time. The organic phases are combined, subsequently washed with saturated sodium chloride solution and dried over magnesium sulphate. After removing the solvent in vacuo, crude 2-(6-methoxyindan-1-yl)acetonitrile is obtained.
Name
methanesulphonic acid (6-methoxyindan-1-ylmethyl) ester
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[CH2:12]OS(C)(=O)=O)=[CH:5][CH:4]=1.[C-:18]#[N:19].[Na+]>CS(C)=O>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[CH2:12][C:18]#[N:19])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
methanesulphonic acid (6-methoxyindan-1-ylmethyl) ester
Quantity
12.8 g
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)COS(=O)(=O)C
Name
Quantity
3.7 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
by shaking with 100 ml of toluene each time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times
WASH
Type
WASH
Details
subsequently washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
After removing the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCC(C2=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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